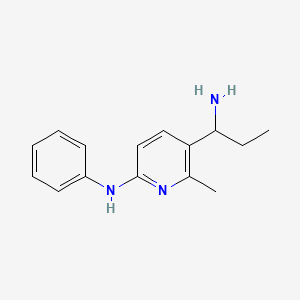

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine

Description

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

5-(1-aminopropyl)-6-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C15H19N3/c1-3-14(16)13-9-10-15(17-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3,(H,17,18) |

InChI Key |

MCDUSBZHRQWGRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)NC2=CC=CC=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminopropyl group through nucleophilic substitution. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the pyridine ring. Reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Substituting agents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders

The compound has been investigated as a lead candidate for drug development targeting neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. Research indicates that derivatives of similar pyridine compounds exhibit cholinesterase inhibitory activity, which is crucial for enhancing cognitive function in Alzheimer's models .

1.2 Cancer Therapy

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine has also shown promise in cancer research. Its analogs have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's ability to modify biological pathways involved in cell proliferation makes it a candidate for further exploration in oncology.

Mechanistic Studies

2.1 Binding Affinity and Interaction Studies

Understanding the binding affinity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine to biological targets is essential for elucidating its pharmacodynamics. Studies have utilized molecular docking techniques to predict interactions with key proteins involved in neurological and cancerous processes. These studies indicate that the compound can effectively bind to acetylcholinesterase, thus suggesting its role as a potential therapeutic agent against neurodegenerative diseases .

Neuroprotective Effects

A study highlighted the neuroprotective effects of similar compounds, demonstrating significant improvements in neuron survival rates in models of neurotoxicity induced by MPTP (a neurotoxin used to model Parkinson's disease). The results indicated that compounds with structural similarities to 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine provided substantial protection against neuronal death, suggesting potential applications in treating neurodegenerative diseases .

Cytoprotective Action

Research into derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones has shown promising cytoprotective activity under stress conditions, such as blood hyperviscosity. These findings support the hypothesis that similar compounds can enhance cell viability and offer protective effects against cellular damage .

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate conversion. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analog: 5-Fluoro-N-methylpyridin-2-amine

Key Differences and Similarities :

- Substituents: Replaces the aminopropyl and phenyl groups in the target compound with a fluoro atom and methylamine.

- Molecular Weight : 126.13 g/mol (vs. ~241.33 g/mol for the target compound), indicating a significantly smaller size .

- In contrast, the target compound’s aminopropyl group may increase hydrophilicity and conformational flexibility.

- The target compound’s phenyl group could enhance π-π stacking in drug-receptor interactions.

Functional Analog: Ampropylfos (ISO Name)

Key Differences and Similarities :

- Structure: Contains a 1-aminopropyl group linked to a phosphonic acid (C3H10NO3P), unlike the pyridine-based target compound .

- Bioactivity: Functions as a fungicide, suggesting that aminopropyl groups in agrochemicals may disrupt microbial processes. The target compound’s pyridine and phenyl groups might confer distinct bioactivity profiles.

- Physicochemical Properties : The phosphonic acid group in ampropylfos introduces acidity and metal-chelating capacity, whereas the target compound’s amine is more basic.

DNA-Modified Analog: 5-(3-Aminopropyl)-deoxyuridine (DNA8ap)

Key Differences and Similarities :

- Structure: The aminopropyl group is attached to deoxyuridine in DNA, unlike the pyridine core of the target compound .

- Impact on Flexibility: The aminopropyl modification increases DNA flexibility and bending, as shown via FRET studies. This suggests that the aminopropyl group in the target compound could similarly influence molecular conformation in binding contexts.

- Electrostatic Effects : Both compounds introduce cationic charges (via protonated amines), which may alter interactions with anionic targets like DNA or cell membranes.

Comparative Data Table

Research Findings and Implications

- Aminopropyl Group: In DNA8ap, this group introduces conformational flexibility , suggesting that the target compound’s aminopropyl chain may enhance adaptability in binding pockets.

- Phenyl vs.

- Comparative Bioactivity: Ampropylfos’s fungicidal activity highlights the aminopropyl group’s role in disrupting biological systems, though the target compound’s distinct scaffold may redirect its mode of action .

Biological Activity

5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine is with a molecular weight of 256.35 g/mol. The compound features a pyridine ring substituted with an amine and a phenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : The compound may inhibit enzymes involved in neurodegenerative diseases.

The biological activity of 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in cancer progression and neuroinflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Cell Cycle Disruption : Some studies suggest that it can induce apoptosis in cancer cells by disrupting the cell cycle.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Cytotoxicity in AGS cell line (IC50 = 53.02 µM) | |

| Neuroprotective | Inhibition of GSK-3β (IC50 = 70 nM) |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyridine derivatives, 5-(1-Aminopropyl)-6-methyl-N-phenylpyridin-2-amine demonstrated significant cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 value indicating effective concentration for inhibition of cell growth. This suggests potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Properties

A recent investigation into neuroinflammatory pathways revealed that this compound could inhibit GSK-3β, a key enzyme involved in Alzheimer's disease pathology. The inhibition was characterized by a low IC50 value, indicating high potency and potential for further development as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.